An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3-iodopyridine
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-3-iodopyridine. This versatile heterocyclic intermediate is a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. This document outlines its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its role in the creation of advanced pharmaceutical agents.
Core Chemical Properties
2-Fluoro-3-iodopyridine (CAS Number: 113975-22-7) is a white to light yellow crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.[1][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃FIN | [1] |
| Molecular Weight | 222.99 g/mol | [3] |
| Melting Point | 44-48 °C | [3] |
| Boiling Point | 230.3 °C at 760 mmHg | [1] |
| Density | ~2.046 g/cm³ | [1] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Purity | Typically ≥97-99% | [1][3] |
| CAS Number | 113975-22-7 | [3] |
Synthesis of 2-Fluoro-3-iodopyridine
The most common and effective method for the synthesis of 2-Fluoro-3-iodopyridine is through the directed ortho-metalation of 2-fluoropyridine (B1216828).[1] This method utilizes a strong base, such as Lithium Diisopropylamide (LDA), at low temperatures to regioselectively introduce an iodine atom at the 3-position of the pyridine (B92270) ring.[1]
Experimental Protocol: Directed Ortho-metalation
Materials:
-
2-Fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.
-
Dry ice/acetone bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes to form the LDA solution.
-
Lithiation of 2-Fluoropyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel. Ensure the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.05 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change is typically observed. Continue stirring at -78 °C for an additional 2-3 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: The crude 2-Fluoro-3-iodopyridine can be further purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to yield the final product as a white to off-white solid.
Caption: Synthetic workflow for 2-Fluoro-3-iodopyridine.
Spectroscopic Data
The structural confirmation of 2-Fluoro-3-iodopyridine is typically achieved through a combination of spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The signals will exhibit characteristic splitting patterns due to proton-proton and proton-fluorine coupling. |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. A strong absorption band corresponding to the C-F stretching vibration is also expected. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be influenced by the presence of iodine. Fragmentation patterns will likely involve the loss of iodine and/or fluorine atoms. |
Reactivity and Applications in Drug Development
2-Fluoro-3-iodopyridine is a valuable building block in organic synthesis due to its unique electronic properties and the presence of two different halogen atoms. The iodine atom is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, making it a versatile handle for introducing molecular complexity.[4] The fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecule.[1]
A prominent application of 2-Fluoro-3-iodopyridine is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for drug development.[6][7]
Case Study: Synthesis of PI3K/mTOR Inhibitors
2-Fluoro-3-iodopyridine serves as a key starting material in the synthesis of potent PI3K/mTOR dual inhibitors, such as GSK2126458.[6] In the synthesis of these complex molecules, the iodo group of 2-Fluoro-3-iodopyridine allows for the introduction of larger molecular fragments through palladium-catalyzed cross-coupling reactions. The fluoro-substituted pyridine core often plays a crucial role in binding to the active site of the kinase.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of drugs derived from 2-Fluoro-3-iodopyridine.
Safety and Handling
2-Fluoro-3-iodopyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-3-iodopyridine 97 113975-22-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual PI3K/mTOR inhibitors, GSK2126458 and PKI-587, suppress tumor progression and increase radiosensitivity in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
